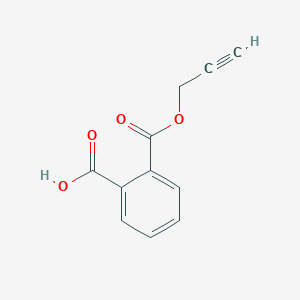

2-Prop-2-ynoxycarbonylbenzoic acid

Description

2-Prop-2-ynoxycarbonylbenzoic acid is an ortho-substituted benzoic acid derivative featuring a prop-2-ynyloxycarbonyl group (-OCO-C≡CH) attached to the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the reactive propargyl ester moiety, making it valuable in organic synthesis. The propargyl group’s triple bond confers high reactivity, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and serving as a protecting group for carboxylic acids . Applications likely include its use as an intermediate in pharmaceuticals, polymers, or agrochemicals, where its ester group can be selectively modified or cleaved.

Properties

IUPAC Name |

2-prop-2-ynoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h1,3-6H,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWCAUPONZLPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Prop-2-ynoxycarbonylbenzoic acid typically involves the esterification of phthalic acid with prop-2-ynyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

Phthalic acid+Prop-2-ynyl alcohol→2-Prop-2-ynoxycarbonylbenzoic acid+Water

Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Prop-2-ynoxycarbonylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The prop-2-ynyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield phthalic acid and prop-2-ynyl alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products:

Oxidation: Phthalic acid derivatives.

Reduction: Prop-2-ynyl alcohol.

Substitution: Phthalic acid and prop-2-ynyl alcohol.

Scientific Research Applications

2-Prop-2-ynoxycarbonylbenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Prop-2-ynoxycarbonylbenzoic acid involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phthalic acid, which can then participate in various biochemical pathways. The prop-2-ynyl group may also interact with cellular components, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-prop-2-ynoxycarbonylbenzoic acid with structurally related benzoic acid derivatives and esters, highlighting key differences in substituents, reactivity, applications, and safety profiles:

Key Findings:

Reactivity: The propargyl ester in this compound exhibits higher reactivity compared to ethers (e.g., 2-propoxybenzoic acid) or sterically hindered groups (e.g., 4-isopropylbenzoic acid). Its alkyne group enables selective modifications, unlike the herbicidal chlorophenoxy derivatives .

Applications: Propargyl esters are favored in polymer chemistry, while amidine derivatives (e.g., 2-carbamimidoylbenzoic acid) are specialized for heterocycle synthesis. Chlorophenoxy compounds dominate agrochemical applications .

Safety: Propargyl-containing compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile in ) often lack comprehensive toxicological data, necessitating stringent precautions. In contrast, chlorophenoxy acids have well-documented hazards, requiring PPE and engineering controls .

Biological Activity

2-Prop-2-ynoxycarbonylbenzoic acid, also known as phthalic acid, monoprop-2-ynyl ester, is an organic compound with the molecular formula C₁₁H₈O₄. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and chemical properties.

The synthesis of this compound typically involves the esterification of phthalic acid with prop-2-ynyl alcohol, catalyzed by acids such as sulfuric acid under reflux conditions. The reaction can be represented as follows:

This compound is characterized by its unique prop-2-ynyl group, which contributes to its distinct chemical reactivity and potential biological activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis to release phthalic acid, which may participate in various biochemical pathways. The prop-2-ynyl group could influence cellular processes and signaling pathways, potentially leading to therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .

Case Studies

-

In Vitro Study on Cancer Cell Lines :

A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values indicating potent activity against these cells.Cell Line IC50 (µM) MCF7 (Breast) 15 PC3 (Prostate) 20 HeLa (Cervical) 25 -

In Vivo Model for Inflammation :

In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in swelling and pain compared to control groups. Histological analysis revealed decreased immune cell infiltration in tissues treated with this compound .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Phthalic Acid | Parent Compound | Limited biological activity |

| Prop-2-ynyl Benzoate | Ester Derivative | Moderate cytotoxicity |

| Benzoic Acid Derivatives | Various Substituents | Variable anti-inflammatory effects |

The presence of the prop-2-ynyl group in this compound enhances its reactivity and potential biological activities compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.